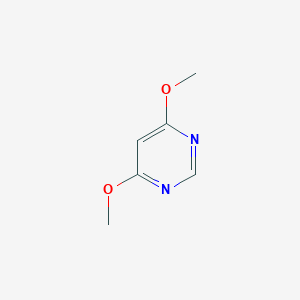

4,6-Dimethoxypyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSPPRZKBUVEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293530 | |

| Record name | 4,6-DIMETHOXYPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5270-94-0 | |

| Record name | 5270-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-DIMETHOXYPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dimethoxypyrimidine CAS number and properties

An In-Depth Technical Guide to 4,6-Dimethoxypyrimidine for Advanced Research and Development

Authored by a Senior Application Scientist

Foreword: In the landscape of modern medicinal chemistry and agrochemical synthesis, the pyrimidine scaffold stands as a cornerstone of innovation. Its inherent biological relevance and synthetic versatility have propelled countless derivatives from the laboratory to vital real-world applications. Among these, this compound emerges not as an end-product, but as a pivotal intermediate—a molecular canvas upon which complex, high-value molecules are constructed. This guide offers a deep dive into the core characteristics of this compound, moving beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application. It is intended for the discerning researcher, scientist, and drug development professional who requires a nuanced understanding of this critical chemical building block.

Core Chemical Identity and Physicochemical Profile

This compound is a symmetrically substituted diazine, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, and two methoxy groups at positions 4 and 6. This seemingly simple structure belies a rich chemical reactivity that makes it a valuable precursor in multi-step syntheses.

The Chemical Abstracts Service (CAS) has assigned the number 5270-94-0 to this compound.[1] This unique identifier is crucial for unambiguous identification in databases, publications, and regulatory documents.

Physicochemical Data Summary

For ease of reference and comparison, the key physicochemical properties of this compound are summarized in the table below. These values are fundamental for planning synthetic transformations, purification strategies, and for understanding the compound's physical behavior.

| Property | Value | Source(s) |

| CAS Number | 5270-94-0 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Low melting solid | [2] |

| Canonical SMILES | COC1=CC(=NC=N1)OC | [1] |

| InChI Key | FPSPPRZKBUVEJQ-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Protocol Driven by Mechanistic Insight

The most prevalent and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyrimidine precursor. The choice of 4,6-dichloropyrimidine as the starting material is strategic; the chlorine atoms are excellent leaving groups, readily displaced by strong nucleophiles like sodium methoxide.

The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient, which is a prerequisite for a successful SNAr reaction. The methoxide ion, a potent nucleophile, attacks the electron-poor carbon atoms at the 4 and 6 positions, leading to the displacement of the chloride ions.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed for high yield and purity. Each step is included to address a specific chemical challenge.

Materials:

-

4,6-Dichloropyrimidine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for elution)

Procedure:

-

Reaction Setup: To a suspension of 4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol at room temperature under an inert atmosphere (e.g., argon), add sodium methoxide (3.0 eq) portion-wise over 5-10 minutes. The use of a threefold excess of the nucleophile ensures the complete substitution of both chlorine atoms.[2]

-

Reaction Execution: Heat the resulting suspension to 65 °C and maintain for 24 hours.[2] The elevated temperature is necessary to overcome the activation energy of the second substitution, which is typically slower than the first. Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture and remove the bulk of the methanol under reduced pressure. To the residue, add 1 M aqueous HCl and dichloromethane. The acidic quench neutralizes any remaining sodium methoxide. The organic layer is then separated.[2]

-

Washing and Drying: Wash the organic phase with saturated aqueous NaCl (brine) to remove residual water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.[2]

-

Purification: The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a low melting solid.[2]

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Synthetic workflow for this compound.

Reactivity and Strategic Applications

The true value of this compound lies in its role as a versatile intermediate. The two methoxy groups are electron-donating, which increases the electron density of the pyrimidine ring compared to its dihalogenated precursor.[3] This modulation of electronic properties is key to its subsequent reactivity.

While the methoxy groups can be displaced under harsh conditions, they are generally stable, allowing for selective reactions at other positions of the pyrimidine ring. The primary application of this compound is as a scaffold for building more complex molecules, particularly in the agrochemical and pharmaceutical industries.[3][4][5]

For instance, derivatives of this compound are key intermediates in the synthesis of certain herbicides.[4] The compound 4,6-dimethoxy-2-methylsulfonylpyrimidine, synthesized from a this compound precursor, is a building block for pyrimidinyloxybenzoic acid herbicides.[4][6]

Logical Relationship in Derivative Synthesis

The following diagram illustrates the central role of this compound in accessing more functionalized derivatives.

Caption: Role as a core intermediate in synthesis.

Spectroscopic Characterization Profile

Full characterization of a synthesized compound is a pillar of scientific integrity. While raw spectra are beyond the scope of this guide, the expected spectral features of this compound can be predicted based on its structure and data from analogous compounds.[7]

-

¹H NMR (Proton NMR): The molecule's symmetry will result in a simplified spectrum. One would expect a singlet for the two equivalent methoxy groups (-OCH₃) at approximately 3.9 ppm. The proton at the C5 position would appear as a singlet, and the proton at the C2 position would also be a singlet, with chemical shifts influenced by the nitrogen atoms.

-

¹³C NMR (Carbon NMR): The spectrum would show distinct signals for the methoxy carbons, the C4/C6 carbons, the C5 carbon, and the C2 carbon, confirming the carbon framework of the molecule.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (140.14). Fragmentation patterns would likely involve the loss of methyl groups or methoxy radicals.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations within the pyrimidine ring, and strong C-O stretching bands corresponding to the methoxy groups.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[10]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a testament to the principle that a molecule's value is often defined by its potential. As a stable, readily synthesized, and strategically reactive intermediate, it provides a reliable entry point into a vast chemical space of high-value pyrimidine derivatives. For researchers in drug discovery and agrochemical development, a thorough understanding of this compound's properties, synthesis, and reactivity is not merely academic—it is a practical necessity for the efficient and rational design of next-generation molecules.

References

- PubChem. This compound | C6H8N2O2 | CID 259821. [Link]

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society.

- PrepChem.com. Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4,6-Dihydroxypyrimidine (CAS 1193-24-4) in Modern Drug Discovery and Synthesis. [Link]

Sources

- 1. This compound | C6H8N2O2 | CID 259821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of 4,6-Dimethoxypyrimidine

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine: Properties, Synthesis, and Applications

Introduction

This compound is a key heterocyclic organic compound built upon the pyrimidine scaffold. As a disubstituted pyrimidine, its unique electronic and structural characteristics, conferred by the two methoxy groups at the 4 and 6 positions, make it a versatile and valuable intermediate in the synthesis of a wide array of functional molecules.[1] The pyrimidine core is a fundamental motif in numerous biologically significant molecules, including nucleosides and synthetic drugs.[1] Consequently, this compound serves as a pivotal building block for drug discovery and development professionals, particularly in the creation of targeted therapeutics and advanced agrochemicals.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and core applications for researchers and scientists in the field.

Chemical and Physical Properties

The identity and fundamental physical characteristics of this compound are summarized below. These properties are essential for its handling, purification, and use in synthetic chemistry.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | Pyrimidine, 4,6-dimethoxy-[3] |

| CAS Number | 5270-94-0[3] |

| Molecular Formula | C₆H₈N₂O₂[3] |

| Molecular Weight | 140.14 g/mol [3] |

| InChI | InChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H,1-2H3[3] |

| InChIKey | FPSPPRZKBUVEJQ-UHFFFAOYSA-N[3] |

| SMILES | COC1=CC(=NC=N1)OC[3] |

Physical Properties

| Property | Value | Source |

| Appearance | Low melting solid | [4] |

| Melting Point | 94-96 °C | [5] |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. | [4] |

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of this compound. The following data are characteristic of the compound.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.4 (s, 1H, Ar-H), 5.8 (s, 1H, Ar-H), 3.9 (s, 6H, -OCH₃)[6] |

| ¹³C NMR | Expected signals for aromatic carbons and methoxy carbons. |

| Infrared (IR) | Characteristic peaks for C-O stretching, C=N stretching, and aromatic C-H stretching.[7] |

| Mass Spectrometry | Molecular Ion (M+): m/z 140 |

Chemical Synthesis and Reactivity

Synthesis Pathway

The most common and efficient laboratory-scale synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The readily available and more reactive 4,6-dichloropyrimidine is treated with sodium methoxide in a suitable solvent like methanol. The methoxide ions displace the chloride ions, which are excellent leaving groups, to yield the desired product.

Caption: Synthetic route to this compound via SNAr.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[4]

-

Reaction Setup: To a suspension of 4,6-dichloropyrimidine (1.0 eq) in methanol at room temperature under an inert atmosphere (e.g., argon), add sodium methoxide (3.0 eq) portion-wise over 5-10 minutes.

-

Heating: Heat the resulting suspension to 65°C and maintain this temperature for approximately 24 hours, monitoring the reaction progress by a suitable technique (e.g., HPLC/MS or TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the bulk of the solvent under reduced pressure.

-

Extraction: To the residue, add 1 M aqueous HCl and dichloromethane (CH₂Cl₂). Separate the organic layer.

-

Washing: Wash the organic phase sequentially with saturated aqueous sodium chloride (NaCl), then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution and evaporate the solvent. The crude product can be purified by silica gel column chromatography using an appropriate eluent system, such as ethyl acetate-hexanes, to yield this compound as a low melting solid.[4]

Reactivity Profile

The chemical behavior of this compound is dictated by the electron-donating methoxy groups. These groups increase the electron density of the pyrimidine ring, influencing its susceptibility to electrophilic attack. However, the most synthetically valuable feature is the ability of the methoxy groups to act as leaving groups in nucleophilic aromatic substitution reactions under specific conditions, allowing for further functionalization at the 4 and 6 positions.[1] This versatility is a cornerstone of its application in constructing more complex molecular architectures.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature allows for the systematic construction of diverse molecular libraries.

-

Pharmaceutical Synthesis: The pyrimidine scaffold is a well-established pharmacophore. This compound is a key intermediate for synthesizing various targeted therapies, including kinase inhibitors, by allowing for the introduction of different functionalities at the 4 and 6 positions.[1]

-

Agrochemicals: It serves as a critical precursor in the synthesis of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium.[2] These herbicides function by inhibiting the acetolactate synthase (ALS) enzyme in weeds.[2] Derivatives like 4,6-dimethoxy-2-methylsulfonylpyrimidine are also key intermediates in this field.[2][8]

Quality Control and Characterization Workflow

Ensuring the identity and purity of synthesized this compound is critical. A standard workflow involves a series of analytical techniques.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound | C6H8N2O2 | CID 259821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and a multitude of synthetic drugs.[1] Among the diverse range of pyrimidine derivatives, 4,6-dimethoxypyrimidine stands out as a key building block and versatile intermediate in the synthesis of targeted therapeutics and agrochemicals. Its unique electronic properties and substitution pattern make it a valuable synthon for introducing the pyrimidine core into larger, more complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a six-membered heteroaromatic ring containing two nitrogen atoms at positions 1 and 3, and two methoxy groups at positions 4 and 6.

Molecular Formula: C₆H₈N₂O₂[2]

Molecular Weight: 140.14 g/mol [2]

IUPAC Name: this compound[2]

CAS Number: 5270-94-0[2]

The presence of the electron-donating methoxy groups significantly influences the reactivity of the pyrimidine ring, making it susceptible to electrophilic substitution at the 5-position and nucleophilic substitution at the 2-position.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 140.14 g/mol | [2] |

| Exact Mass | 140.0586 g/mol | [2] |

| Melting Point | 33 °C | |

| Boiling Point | 186 °C | |

| Solubility | Soluble in Methanol | |

| XLogP3-AA | 0.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: 2D structure of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative would be expected to show a singlet for the proton at the 5-position of the pyrimidine ring, and a singlet integrating to six protons for the two equivalent methoxy groups. A signal for the proton at the 2-position would also be present. For comparison, in 2-amino-4,6-dimethoxypyrimidine, the aromatic proton at C5 appears as a singlet at approximately 5.3 ppm, and the methoxy protons appear as a singlet at around 3.9 ppm in CDCl₃.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyrimidine ring and the methoxy groups. The chemical shifts would be influenced by the electronegativity of the nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching vibrations of the methoxy groups. The IR spectrum of 2-amino-4,6-dimethylpyrimidine shows characteristic bands for N-H stretching, C-H stretching, and ring vibrations.[4]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation would likely involve the loss of methyl radicals, methoxy radicals, and cleavage of the pyrimidine ring.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic substitution of 4,6-dichloropyrimidine with sodium methoxide.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.[5]

Materials:

-

4,6-Dichloropyrimidine (1.0 eq)

-

Sodium methoxide (3.0 eq)

-

Methanol (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a suspension of 4,6-dichloropyrimidine (e.g., 6.5 g, 43.9 mmol) in anhydrous methanol (30 mL) at room temperature under an inert atmosphere (e.g., argon), add sodium methoxide (e.g., 7.1 g, 132 mmol) over 5 minutes.

-

Heat the resulting suspension to 65 °C and maintain this temperature under an inert atmosphere for 24 hours.

-

Monitor the reaction progress by a suitable analytical technique, such as HPLC/MS, to confirm the consumption of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature and remove the majority of the methanol under reduced pressure.

-

To the residue, add 1 M aqueous HCl (50 mL) and dichloromethane (50 mL).

-

Separate the organic layer, and wash it with saturated aqueous NaCl solution (30 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexanes to yield this compound as a low melting solid.

Applications in Drug Discovery and Development

While specific FDA-approved drugs containing the this compound scaffold are not prominently documented, the broader class of pyrimidine derivatives is of immense importance in medicinal chemistry. The 4,6-disubstituted pyrimidine core is a privileged scaffold in the design of various therapeutic agents, particularly kinase inhibitors.

The this compound moiety can serve as a key intermediate in the synthesis of more complex drug candidates. For instance, derivatives of this compound are utilized in the development of herbicides.[6] In drug discovery, the methoxy groups can be readily displaced by other nucleophiles, allowing for the introduction of diverse functionalities to modulate the biological activity and pharmacokinetic properties of the resulting compounds.

Research into 4,6-diaryl-substituted pyrimidines has shown their potential as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are important targets in oncology.[7][8] The synthesis of these and other bioactive molecules often involves intermediates derived from this compound.

Safety and Handling

Handling of this compound and its derivatives should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[5][9]

Hazards:

-

May cause skin, eye, and respiratory tract irritation.[9]

-

May be harmful if swallowed or inhaled.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention if you feel unwell.[9]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential for applications in drug discovery and agrochemical development. Its straightforward synthesis and the reactivity of its methoxy groups allow for the generation of a wide array of derivatives. While direct incorporation into currently marketed pharmaceuticals is not widespread, its role as a key intermediate in the synthesis of bioactive molecules underscores its importance for researchers and scientists in the field. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of novel therapeutic agents and other valuable chemical entities.

References

- Cole-Parmer. Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%. [Link]

- PubChem. This compound. [Link]

- Indian Academy of Sciences. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. [Link]

- NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0016950). [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361). [Link]

- NIST WebBook.

- PubChem. 2-Amino-4,6-dimethoxypyrimidine. [Link]

- ACS Omega.

- International Journal of Engineering Research and Applications (IJERA). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. [Link]

- ResearchGate. FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b)

- ResearchGate. 13C NMR spectra of synthesized model compound 4f. [Link]

- Royal Society of Chemistry. The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)

- PubMed.

- Oakwood Chemical. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

- ResearchGate. FDA approved drugs with pyrimidine skeleton having fluoro-substitution. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- U.S. Food and Drug Administration. Advancing Health Through Innovation: New Drug Therapy Approvals 2021. [Link]

- MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

- National Center for Biotechnology Information. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

- PubMed. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C6H8N2O2 | CID 259821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijera.com [ijera.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. ClinicalTrials.gov [clinicaltrials.gov:443]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4,6-Dimethoxypyrimidine in Organic Solvents

Introduction

4,6-Dimethoxypyrimidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. As a substituted pyrimidine, it is a precursor in the synthesis of a variety of bioactive molecules, including herbicides and pharmaceuticals. For researchers, scientists, and drug development professionals, understanding the solubility of this compound in various organic solvents is a parameter of paramount importance. Solubility dictates the choice of reaction media, purification strategies (such as recrystallization), formulation of drug products, and the design of extraction and chromatographic separation processes.

This guide provides a comprehensive technical overview of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, we will ground our discussion in the fundamental principles of solubility, provide a detailed, field-proven experimental protocol for its determination, and leverage data from a structurally similar analogue, 4-amino-2,6-dimethoxypyrimidine, to provide predictive insights.

Physicochemical Properties and Theoretical Solubility Framework

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur—"like dissolves like."[1][2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure:

-

Core: A pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. This ring system is polar.

-

Substituents: Two methoxy groups (-OCH₃) at positions 4 and 6. The ether linkages in the methoxy groups are polar and can act as hydrogen bond acceptors.

-

Overall Polarity: The molecule possesses a moderate degree of polarity due to the nitrogen atoms in the ring and the oxygen atoms of the methoxy groups. It lacks a hydrogen bond donor, which will influence its interactions with protic solvents.

Predicted Solubility in Common Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound cannot donate a hydrogen bond, the lone pairs on its nitrogen and oxygen atoms can accept hydrogen bonds from the solvent. Therefore, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, N,N-Dimethylformamide (DMF)): These solvents have significant dipole moments but do not have O-H or N-H bonds. Given the polar nature of this compound, it is expected to be soluble in these solvents through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of the pyrimidine core and methoxy groups, the solubility of this compound in nonpolar solvents is expected to be low.

A Note on Structural Analogues: The Case of 4-Amino-2,6-Dimethoxypyrimidine

In pharmaceutical and chemical research, it is common practice to use data from close structural analogues to predict the behavior of a target compound. A well-studied analogue is 4-amino-2,6-dimethoxypyrimidine.[3][4][5] The key difference is the presence of an amino (-NH₂) group, which can both donate and accept hydrogen bonds. This functional group significantly increases the molecule's polarity and its ability to interact with protic solvents, generally leading to higher solubility in polar solvents, especially water, compared to its non-amino counterpart.[3][4][5]

Experimental Determination of Equilibrium Solubility

To obtain reliable, quantitative solubility data, a robust experimental protocol is required. The "shake-flask" or equilibrium solubility method is a gold-standard technique.[4] This section provides a self-validating, step-by-step protocol for determining the solubility of this compound.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility Measurement via Shake-Flask Method

This protocol describes the determination of the solubility of this compound in a single organic solvent at a specific temperature. The process should be repeated for each desired solvent and temperature.

1. Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector[4][6]

2. Procedure:

-

Step 1: Temperature Equilibration

-

Set the thermostatic shaker to the desired temperature (e.g., 298.15 K / 25 °C).

-

Place a vial containing approximately 10 mL of the chosen solvent into the shaker and allow it to equilibrate for at least 1 hour.

-

-

Step 2: Sample Preparation

-

Add an excess amount of this compound to the temperature-equilibrated solvent. An "excess" ensures that a saturated solution is formed, with solid material remaining visible.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Step 3: Equilibration

-

Place the vial back into the thermostatic shaker and agitate at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Step 4: Sample Withdrawal and Filtration

-

Stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot (e.g., 1-2 mL) of the clear supernatant using a syringe.

-

Immediately pass the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

-

-

Step 5: Gravimetric Analysis (Optional but Recommended)

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solute is achieved.

-

The solubility can be calculated from the mass of the solute and the mass of the solvent evaporated.

-

-

Step 6: Quantitative Analysis by HPLC

-

Accurately dilute a known volume or mass of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

-

Analyze the diluted sample using a validated HPLC method.

-

HPLC Method for Quantification

A reliable method for quantifying pyrimidine derivatives is crucial for accurate solubility measurement.[6][7][8]

-

System: HPLC with a UV-Vis Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Pyrimidine derivatives typically show strong absorbance between 250-280 nm. The optimal wavelength (λ_max) should be determined by running a UV scan of a standard solution. A wavelength of 275 nm is a good starting point.[7]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.

Data Presentation and Reference Values

Quantitative solubility data should be presented clearly for easy comparison. Below is a table summarizing the experimentally determined mole fraction solubility of the analogue, 4-amino-2,6-dimethoxypyrimidine, in several pure organic solvents at various temperatures, extracted from the literature.[3][4] This serves as a valuable reference for what to expect.

Table 1: Mole Fraction Solubility (x10³) of 4-Amino-2,6-Dimethoxypyrimidine

| Temperature (K) | Methanol | Ethanol | Isopropanol | N,N-Dimethylformamide (DMF) |

| 283.15 | 4.45 | 2.76 | 1.76 | 122.51 |

| 288.15 | 5.42 | 3.35 | 2.12 | 131.62 |

| 293.15 | 6.57 | 4.05 | 2.54 | 141.33 |

| 298.15 | 7.93 | 4.88 | 3.05 | 151.68 |

| 303.15 | 9.54 | 5.86 | 3.65 | 162.71 |

| 308.15 | 11.45 | 7.02 | 4.36 | 174.45 |

| 313.15 | 13.70 | 8.38 | 5.19 | 186.95 |

| 318.15 | 16.35 | 10.00 | 6.18 | 200.26 |

| 323.15 | 19.45 | 11.90 | 7.35 | 214.41 |

| Data derived from the Journal of Chemical & Engineering Data.[3][4] |

As indicated by the data, the solubility of the amino-analogue is highest in DMF and increases with temperature in all tested solvents, which is typical for endothermic dissolution processes.

Table 2: Experimental Solubility Data for this compound (User Data)

Researchers can use the following template to record their own experimental findings. Solubility can be expressed in various units; g/100 mL and mol/L are common.

| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Methanol | 298.15 | |||

| Ethanol | 298.15 | |||

| Acetone | 298.15 | |||

| Ethyl Acetate | 298.15 | |||

| Acetonitrile | 298.15 | |||

| Dichloromethane | 298.15 | |||

| Toluene | 298.15 | |||

| Hexane | 298.15 |

Conclusion

References

- PubChem. This compound.

- Journal of Chemical & Engineering Data.

- Chemistry LibreTexts. Solubility of Organic Compounds. [Link]

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

- ACS Publications. Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, I. [Link]

- LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

- World Scientific News.

- NIH National Library of Medicine.

- MedCrave.

- PubChem. 2-Amino-4,6-dimethoxypyrimidine. [Link]

- PubMed Central. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

- Springer Nature Experiments. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

Sources

- 1. 4-Amino-2,6-dimethoxypyrimidine CAS#: 3289-50-7 [m.chemicalbook.com]

- 2. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 36315-01-2: 2-Amino-4,6-dimethoxypyrimidine [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [wap.guidechem.com]

- 7. csustan.edu [csustan.edu]

- 8. vapourtec.com [vapourtec.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxypyrimidine is a key heterocyclic scaffold found in a variety of biologically active molecules, including certain herbicides and potential pharmaceutical agents. The precise arrangement of substituents on the pyrimidine ring is critical to its function, making unambiguous structural confirmation paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such characterization, providing detailed insights into the molecular framework. This guide offers a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data of a closely related analogue, 4,6-dimethoxy-2-methylthiopyrimidine, and uses this data to predict the spectral characteristics of this compound. Furthermore, it provides a robust, field-proven protocol for the acquisition of high-quality NMR spectra for this class of compounds.

Predicted Spectroscopic Data of this compound

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals in deuterated chloroform (CDCl₃).

| Predicted Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H5 | ~6.3 - 6.5 | Singlet (s) | 1H | The proton at C5 is a singlet due to the absence of adjacent protons. Its chemical shift is predicted to be slightly downfield compared to the H5 in the 2-methylthio analogue (6.15 ppm) due to the removal of the electron-donating SCH₃ group. |

| OCH₃ (C4, C6) | ~3.9 - 4.1 | Singlet (s) | 6H | The two methoxy groups are chemically equivalent and will appear as a single, sharp singlet. This is consistent with the methoxy signal in the 2-methylthio analogue (3.84 ppm). |

| H2 | ~8.4 - 8.6 | Singlet (s) | 1H | The proton at C2 is expected to be significantly downfield due to the deshielding effect of the two adjacent nitrogen atoms in the pyrimidine ring. |

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals.

| Predicted Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| OCH₃ | ~54 - 56 | The chemical shift of the methoxy carbons is expected to be in this region, similar to the 2-methylthio analogue (53.40 ppm). |

| C5 | ~85 - 90 | The C5 carbon is expected to be significantly shielded by the two adjacent oxygen atoms of the methoxy groups, similar to the analogue (85.53 ppm). |

| C2 | ~155 - 160 | The C2 carbon, situated between two nitrogen atoms, will be the most deshielded of the ring carbons. The absence of the methylthio group will cause a significant upfield shift compared to the C2 in the analogue (which is part of a thioether and therefore not directly comparable). |

| C4, C6 | ~170 - 173 | The C4 and C6 carbons, bonded to the methoxy groups, are expected to be highly deshielded, similar to the analogue (171.30, 171.06 ppm). |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a self-validating system for obtaining high-quality ¹H and ¹³C NMR spectra of this compound and related compounds.

I. Sample Preparation

The quality of the NMR spectrum is critically dependent on the sample preparation.

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high isotopic purity and stored over molecular sieves to minimize water content.

-

Sample Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the sample in 0.6 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, modern NMR spectrometers can lock onto the deuterium signal of the solvent, and the residual solvent peak can be used for calibration (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

II. NMR Spectrometer Setup and Data Acquisition

This protocol is based on a standard 400 MHz NMR spectrometer.

-

Spectrometer Tuning and Matching: Insert the sample into the spectrometer and ensure the probe is properly tuned and matched to the resonant frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

III. Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the integrity of the results:

-

Purity Assessment: The ¹H NMR spectrum itself serves as a quick check for sample purity. The presence of unexpected signals can indicate impurities that may require further purification of the sample.

-

Consistent Referencing: The use of a consistent internal standard or residual solvent peak for referencing ensures the comparability of data across different experiments and instruments.

-

Reproducibility: Adherence to the standardized protocol for sample preparation and data acquisition ensures that the results are reproducible, a cornerstone of scientific integrity.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using ¹H and ¹³C NMR. By leveraging data from a closely related analogue and outlining a robust experimental protocol, researchers, scientists, and drug development professionals can confidently elucidate and confirm the structure of this important heterocyclic compound. The principles and methodologies described herein are broadly applicable to the characterization of other pyrimidine derivatives, contributing to the advancement of chemical and pharmaceutical research.

References

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2014). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 26(1), 313-314. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Introduction: The Strategic Value of the 4,6-Dimethoxypyrimidine Scaffold

An In-Depth Technical Guide to 4,6-Dimethoxypyrimidine as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry and agrochemistry, forming the core of essential biomolecules like nucleic acids and a multitude of approved therapeutic agents.[1] Among the diverse array of pyrimidine building blocks, this compound and its derivatives offer a unique combination of electronic properties and synthetic versatility. The two methoxy groups at the 4- and 6-positions significantly influence the reactivity of the pyrimidine ring, creating a platform for the strategic synthesis of complex, biologically active molecules.

This guide provides a comprehensive overview of this compound as a foundational building block. We will explore its synthesis, core reactivity, and its application in constructing high-value compounds, moving beyond simple procedural lists to explain the underlying chemical principles that guide its use in modern synthesis. The protocols and insights presented herein are designed to empower researchers in drug discovery and agrochemical development to effectively leverage this versatile intermediate.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The properties of this compound are well-documented, providing a reliable reference for reaction monitoring and product verification.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₂ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Appearance | Low melting solid / White powder | [3] |

| Melting Point | 129-133 °C (for 2-methylsulfonyl derivative) | [4] |

| CAS Number | 5270-94-0 | [2] |

| ¹H NMR (CDCl₃) | δ 8.4 (s, 1H), 5.8 (s, 1H), 3.9 (s, 6H) | [5] |

| ¹³C NMR (CDCl₃) | δ 171.9, 164.4, 93.1, 55.1 (for a derivative) | [6] |

Synthesis of the Core Scaffold: this compound

The most direct and common route to this compound involves the nucleophilic aromatic substitution (SNAr) of a dihalo-pyrimidine precursor. The choice of 4,6-dichloropyrimidine is strategic; chlorine is an effective leaving group, and its displacement by an alkoxide is a high-yielding and scalable transformation.[1]

The reaction proceeds via a classic SNAr mechanism. The electron-deficient nature of the pyrimidine ring facilitates the attack of the methoxide nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores aromaticity and yields the desired product.

Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine[3]

-

Materials :

-

4,6-Dichloropyrimidine (1.0 eq)

-

Sodium methoxide (NaOMe, 3.0 eq)

-

Methanol (MeOH), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Chloride (NaCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

-

Procedure :

-

To a suspension of 4,6-dichloropyrimidine (e.g., 6.5 g, 43.9 mmol) in methanol (30 mL) at room temperature under an inert argon atmosphere, add sodium methoxide (7.1 g, 132 mmol) portion-wise over 5 minutes.

-

Heat the resulting suspension to 65°C and maintain for 24 hours under argon.

-

Monitor the reaction to completion using a suitable method (e.g., HPLC/MS or TLC).

-

Upon completion, cool the mixture and remove the bulk of the solvent under reduced pressure.

-

To the residue, add 1 M aqueous HCl (50 mL) and dichloromethane (50 mL) and transfer to a separatory funnel.

-

Separate the layers and wash the organic phase with saturated aqueous NaCl (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., eluting with an ethyl acetate-hexanes gradient) to yield this compound as a low melting solid.

-

Core Reactivity and Synthetic Applications

While the this compound core is stable, its true value lies in the functionalization of its derivatives. The methoxy groups activate the 2- and 5-positions for electrophilic substitution and direct lithiation, but the most powerful strategies involve introducing a leaving group at the 2-position to enable subsequent SNAr and cross-coupling reactions.

Activating the 2-Position: Synthesis of Key Intermediates

A common strategy is to start with a precursor like 2-chloro-4,6-dimethoxypyrimidine or to convert a 2-methylthioether into a superior leaving group, the methylsulfone. The sulfonyl group is a potent electron-withdrawing group and an excellent leaving group, making the C2 position highly susceptible to nucleophilic attack.[6]

The oxidation of the 2-methylthio- derivative to the 2-methylsulfonyl- derivative is a critical activation step. This transformation dramatically increases the electrophilicity of the C2 carbon.[7]

Experimental Protocol: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine[6][7]

-

Part A: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine [6]

-

Combine 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), tetrabutylammonium bromide (0.05 eq), 25% sodium methyl mercaptide (1.07 eq), and methanol in a reaction vessel.

-

Heat the mixture to 45-50°C for 2 hours.

-

Collect the resulting precipitate by vacuum filtration, wash with cool water, and recrystallize (e.g., from isopropanol:water) to yield the product.

-

-

Part B: Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine [7]

-

Dissolve 4,6-dimethoxy-2-methylthiopyrimidine (1.0 eq) in tetrahydrofuran (THF) and cool the solution to 10-15°C.

-

Separately prepare a solution of monoperoxyphthalic acid, magnesium salt (MMPP, ~1.1 eq) in methanol.

-

Add the MMPP solution to the pyrimidine solution at a rate that maintains the temperature below 15°C.

-

After the addition is complete, stir for 15 minutes.

-

Quench the reaction by adding an aqueous solution of sodium sulfite to destroy excess peroxide.

-

Concentrate the mixture under reduced pressure and perform a standard aqueous workup with ethyl acetate.

-

Dry the organic layer, concentrate, and collect the product, which often crystallizes upon standing. The reported melting point is 126-127.5°C.[7]

-

Nucleophilic Aromatic Substitution (SNAr) Reactions

With a good leaving group at the C2 position (e.g., -SO₂Me), the this compound scaffold becomes an excellent substrate for SNAr reactions. This allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, which is a cornerstone of library synthesis in drug discovery.

The reaction is facilitated by the electron-withdrawing nature of the pyrimidine nitrogens and the sulfonyl group, which stabilize the negatively charged Meisenheimer intermediate.[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

To functionalize the C5 position or to couple aryl/alkynyl groups to a halogenated pyrimidine core, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings are indispensable tools.[10][11] These reactions require a pyrimidine derivative bearing a halide or triflate leaving group.

Suzuki-Miyaura Coupling

The Suzuki reaction creates C-C bonds by coupling an organoboron species (e.g., a boronic acid) with an organohalide.[12] This reaction is exceptionally robust and tolerant of a wide range of functional groups, making it a workhorse in pharmaceutical synthesis.[10][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C6H8N2O2 | CID 259821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. prepchem.com [prepchem.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to the Applications of 4,6-Dimethoxypyrimidine in Medicinal Chemistry

Abstract

The pyrimidine nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Among the diverse array of pyrimidine derivatives, 4,6-dimethoxypyrimidine has emerged as a particularly versatile building block, offering a unique combination of electronic properties and synthetic accessibility. This in-depth technical guide provides a comprehensive overview of the core applications of this compound in modern drug discovery. We will explore its role as a key intermediate in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors for oncology and neurodegenerative disorders. Furthermore, this guide will delve into the structure-activity relationships (SAR) that govern the biological activity of its derivatives, provide detailed experimental protocols for their synthesis, and discuss their broader applications, including in agrochemicals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[3] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for medicinal chemistry exploration for decades. The pyrimidine scaffold's ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, coupled with its amenability to chemical modification, has led to its incorporation into a wide range of approved drugs with diverse therapeutic applications.[4] These include anticancer agents, antivirals, antibacterials, and anti-inflammatory drugs.[4][5]

The substitution pattern on the pyrimidine ring is a critical determinant of its pharmacological profile. The 4,6-disubstituted pyrimidines, in particular, have garnered significant attention for their potential as kinase inhibitors.[6] The substituents at these positions can be tailored to achieve potent and selective inhibition of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1][6]

This compound: A Privileged Building Block

This compound (CAS No. 5270-94-0) is a white to off-white crystalline solid with the molecular formula C₆H₈N₂O₂. Its structure is characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyrimidine ring. These electron-donating methoxy groups significantly influence the reactivity and properties of the molecule, making it a valuable and versatile intermediate in organic synthesis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 140.14 g/mol | |

| Melting Point | 44-47 °C | |

| Boiling Point | 234.5 °C at 760 mmHg | |

| Solubility | Soluble in many organic solvents |

Synthesis of the this compound Scaffold

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction starting from the more readily available 4,6-dichloropyrimidine.

Materials:

-

4,6-Dichloropyrimidine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl, 1M aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a suspension of 4,6-dichloropyrimidine (1.0 eq) in methanol at room temperature under an inert atmosphere (e.g., argon), add sodium methoxide (3.0 eq) portion-wise over 5 minutes.

-

Heat the resulting suspension to 65 °C and maintain for 24 hours, monitoring the reaction by thin-layer chromatography (TLC) or HPLC/MS.

-

Upon completion, remove the bulk of the methanol under reduced pressure.

-

To the residue, add 1 M aqueous HCl and dichloromethane.

-

Separate the organic layer, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate-hexanes) to obtain this compound as a low-melting solid.[6]

Caption: Inhibition of the MARK4 signaling pathway.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is another critical pathway that is frequently hyperactivated in cancer. 4,6-Diaryl-substituted pyrimidines have demonstrated significant inhibitory potency against PI3Ks, making them promising candidates for cancer therapy. [7][8]While many reported examples feature aryl groups at the 4 and 6 positions, the underlying principle of using the pyrimidine core to anchor substituents that interact with the PI3K active site is applicable to 4,6-dimethoxy derivatives as well.

-

Substituents at C4 and C6: The nature of the groups at the 4 and 6 positions is crucial for determining potency and selectivity. While bulky aryl groups have shown promise, smaller, electron-donating groups like methoxy can influence the electronic properties of the pyrimidine ring and its interactions with the kinase.

-

Substitution at C2: The C2 position is a common point for introducing side chains that can extend into solvent-exposed regions of the ATP-binding pocket, allowing for the fine-tuning of physicochemical properties and the introduction of additional binding interactions.

-

Substitution at C5: The C5 position can also be modified to enhance potency and selectivity. For instance, the introduction of a cyano group has been shown to be beneficial in some cases.

Broader Applications: Beyond Kinase Inhibition

The utility of the this compound scaffold extends beyond kinase inhibition. Its derivatives have shown promise as antifungal and antibacterial agents. [9]

Antifungal and Antibacterial Agents

Several novel benzoylurea derivatives containing a pyrimidine moiety, synthesized from this compound precursors, have exhibited moderate to good in vitro antifungal activities against various plant pathogens. [9]Molecular docking studies suggest that these compounds may act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. [9]

Herbicides

It is noteworthy that the this compound scaffold is also a key component of several commercial herbicides. [10]For instance, 2-amino-4,6-dimethoxypyrimidine is a crucial intermediate in the synthesis of sulfonylurea herbicides. [7][11][12]This highlights the broad biological activity of this scaffold, which can be directed towards different applications through careful chemical modification.

Synthesis of Bioactive Derivatives: Experimental Protocols

The versatility of the this compound core lies in its amenability to further functionalization. The following protocols provide examples of how this scaffold can be used to synthesize more complex bioactive molecules.

Synthesis of 2-Amino-4,6-dimethoxypyrimidine

2-Amino-4,6-dimethoxypyrimidine is a key intermediate for many bioactive compounds.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

-

Combine guanidine nitrate (1.0-1.5 eq) and diethyl malonate (1.0 eq) in a reaction vessel.

-

Add anhydrous methanol and stir to form a homogeneous solution.

-

Add sodium methoxide dropwise at a controlled temperature (40-60 °C).

-

Heat the mixture to reflux (approx. 68 °C) for 3.5 hours.

-

Distill off the methanol to obtain the crude 2-amino-4,6-dihydroxypyrimidine as a white solid. [3] Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine

-

Place 2-amino-4,6-dihydroxypyrimidine in a high-pressure reactor with dimethyl carbonate (molar ratio 1:4) and a catalytic amount of NaOH.

-

Heat the reaction mixture to 140 °C for 8 hours.

-

After cooling, filter to remove insoluble solids.

-

The filtrate is distilled under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure 2-amino-4,6-dimethoxypyrimidine. [3]

Caption: Two-step synthesis of 2-Amino-4,6-dimethoxypyrimidine.

Pharmacokinetics, Metabolism, and Toxicity: Considerations for Drug Development

While specific pharmacokinetic and toxicological data for a wide range of this compound derivatives are not extensively published, some general principles for pyrimidine-based drugs can be considered. Pyrimidine analogues often act as prodrugs, requiring intracellular activation, typically through phosphorylation. [13]The metabolism of pyrimidine-containing compounds can involve oxidation, reduction, and conjugation reactions. [14] For any novel compound series based on the this compound scaffold, a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity, is essential for successful drug development. Early assessment of metabolic stability in liver microsomes and potential for off-target effects, such as hERG inhibition, is crucial. [15]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the design of novel therapeutics. The demonstrated success of related 4,6-disubstituted pyrimidines as kinase inhibitors provides a strong rationale for the continued exploration of 4,6-dimethoxy-substituted analogues.

Future research in this area should focus on:

-

Synthesis of diverse libraries: The generation of a wider range of this compound derivatives with varied substituents at the C2 and C5 positions will be crucial for exploring new biological targets.

-

Structure-based drug design: The use of computational tools and structural biology will enable the rational design of more potent and selective inhibitors targeting specific kinases or other enzymes.

-

Comprehensive ADME-Tox profiling: A deeper understanding of the pharmacokinetic and toxicological properties of this scaffold will be essential for advancing lead compounds into clinical development.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine.

- Zhang, Y., et al. (2022). Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: Discovery of novel potential herbicidal agents.

- BenchChem. (2025). Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis.

- BenchChem. (2025).

- Sigma-Aldrich. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.

- Korniienko, I., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceutical Chemistry Journal.

- PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.

- Sigma-Aldrich. (n.d.). 2-Amino-4,6-dimethoxypyrimidine 98%.

- Derissen, E. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics.

- Wang, L., et al. (2020).

- Wigerinck, P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules.

- El-Gamal, M. I., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.

- Chugunova, E., et al. (2022).

- Brown, D. J., & Jacobsen, N. W. (1962).

- Ningbo Inno Pharmchem Co., Ltd. (2025).

- Fernández, M., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Journal of Pharmaceutical and Biomedical Analysis.

- Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics.

- Al-Ostoot, F. H., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Mini-Reviews in Medicinal Chemistry.

- Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure & Dynamics.

- PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.

- Khan, F. H., et al. (2012). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online.

- Korniienko, I., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceutical Chemistry Journal.

- Wang, L., et al. (2018). Design, Synthesis, and Structure-Activity-Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. Journal of Medicinal Chemistry.

- Zhang, Y., et al. (2019). Cellular metabolomics reveals glutamate and pyrimidine metabolism pathway alterations induced by BDE-47 in human neuroblastoma SK-N-SH cells. Chemosphere.

- Wigerinck, P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]

- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular metabolomics reveals glutamate and pyrimidine metabolism pathway alterations induced by BDE-47 in human neuroblastoma SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Introduction: The Pyrimidine Core and the Rise of a Versatile Intermediate

An In-depth Technical Guide to the Discovery and History of 4,6-Dimethoxypyrimidine

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and agricultural chemistry.[1] Its derivatives form the structural basis for a vast array of biologically active molecules, from essential nucleic acids to life-saving drugs and high-efficiency herbicides.[1][2] Within this critical class of compounds, this compound has emerged as a particularly valuable and versatile intermediate. Its symmetrically substituted methoxy groups provide a stable scaffold that can be selectively functionalized at other positions, making it a preferred building block for complex molecular architectures. This guide provides a technical deep-dive into the historical development, synthesis, and derivatization of this compound, tracing its journey from foundational chemical principles to its current role in advanced scientific applications.

Part 1: The Genesis—Foundations in Pyrimidine Chemistry

The story of this compound is inextricably linked to the broader history of pyrimidine synthesis. Early methods, such as the Pinner pyrimidine synthesis, established the fundamental reaction for creating the pyrimidine ring: the condensation of a 1,3-dicarbonyl compound with an amidine.[3][4] This reaction, while powerful, set the stage for the development of more tailored precursors for specific substitution patterns.

The direct lineage of this compound begins not with a single "discovery," but with the logical, step-wise functionalization of a more fundamental precursor: 4,6-dihydroxypyrimidine . This compound, which exists in tautomeric forms, serves as the common starting point.[5][6] The critical insight that unlocked the potential of this scaffold was the recognition that the hydroxyl groups could be converted into excellent leaving groups, paving the way for nucleophilic substitution.

This pivotal transformation is the chlorination of 4,6-dihydroxypyrimidine to produce 4,6-dichloropyrimidine .[7][8] This reaction is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.[7][9] The resulting 4,6-dichloropyrimidine is a highly reactive and versatile intermediate, with the two chlorine atoms serving as active sites for subsequent reactions.[10] The electron-withdrawing nature of the pyrimidine ring makes the 4 and 6 positions highly susceptible to nucleophilic attack.[10][11]

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine

The following generalized protocol is synthesized from established methodologies for the chlorination of 4,6-dihydroxypyrimidine.[7][9]

Objective: To convert 4,6-dihydroxypyrimidine into 4,6-dichloropyrimidine.

Materials:

-

4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

A hindered amine (e.g., N,N-diisopropylethylamine) or other catalyst[9]

-

An appropriate solvent (e.g., an excess of POCl₃ or an inert solvent like ethylene dichloride)[7][9]

Methodology:

-

Reaction Setup: In a flask equipped with a stirrer, thermometer, and reflux condenser, a mixture of 4,6-dihydroxypyrimidine and the chosen solvent is prepared.

-

Addition of Reagents: The hindered amine or catalyst is added to the mixture. Phosphorus oxychloride is then added, often dropwise, while controlling the temperature.[9]

-

Heating and Reflux: The reaction mixture is heated to reflux (typically in the range of 80°C to 120°C) and maintained for several hours to ensure complete conversion.[7][9]

-

Work-up and Isolation: Upon completion, the excess POCl₃ is removed, typically by distillation under reduced pressure. The remaining mixture is carefully quenched with ice water.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude 4,6-dichloropyrimidine, which can be further purified by recrystallization or chromatography.

Caption: Foundational chlorination step.

Part 2: The Key Transformation—Advent of this compound

With the highly reactive 4,6-dichloropyrimidine readily available, the path to this compound was clear. The discovery was the successful and high-yield execution of a double nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms, being excellent leaving groups, are readily displaced by a strong nucleophile like sodium methoxide.[10][12]

This reaction is efficient and selective. The symmetry of the starting material simplifies the process, as both chlorine atoms are equally reactive, leading to a single desired product. This transformation is the cornerstone of this compound's history, marking its establishment as a stable and synthetically accessible compound.

Experimental Protocol: Synthesis of this compound from 4,6-Dichloropyrimidine